N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide
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Overview
Description
N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide typically involves a sequence of reactions starting from aniline derivatives. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathwaysThis inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide can be compared with other sulfonamide derivatives, such as:
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds also exhibit antimicrobial and anti-inflammatory properties but may differ in their potency and spectrum of activity.
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopentanecarboxamide: This compound has a similar structure but with different substituents, which may affect its biological activity and chemical reactivity.
N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide:
The uniqueness of N-[4-(phenylsulf
Properties
IUPAC Name |
N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(14-6-4-5-7-14)19-15-10-12-17(13-11-15)24(22,23)20-16-8-2-1-3-9-16/h1-3,8-14,20H,4-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWXKPFTYXQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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